ethyl 2-{[(4,5-dibromo-2-thienyl)carbonyl]amino}-5,6,7,8,9,10-hexahydro-4H-cyclonona[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-{[(4,5-dibromothiophen-2-yl)carbonyl]amino}-5,6,7,8,9,10-hexahydro-4H-cyclonona[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[(4,5-dibromo-2-thienyl)carbonyl]amino}-5,6,7,8,9,10-hexahydro-4H-cyclonona[b]thiophene-3-carboxylate typically involves multiple steps. One common method involves the reaction of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 4,5-dibromothiophene-2-carbonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(4,5-dibromothiophen-2-yl)carbonyl]amino}-5,6,7,8,9,10-hexahydro-4H-cyclonona[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atoms in the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 2-{[(4,5-dibromothiophen-2-yl)carbonyl]amino}-5,6,7,8,9,10-hexahydro-4H-cyclonona[b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-{[(4,5-dibromo-2-thienyl)carbonyl]amino}-5,6,7,8,9,10-hexahydro-4H-cyclonona[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the growth of certain bacteria and cancer cells by interfering with their metabolic pathways. The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key enzymes and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: Used in the preparation of various derivatives.
Thienopyrimidine derivatives: Known for their biological activities.
Substituted benzylideneamino derivatives: Exhibits antimicrobial and anticancer properties.
Uniqueness
Ethyl 2-{[(4,5-dibromothiophen-2-yl)carbonyl]amino}-5,6,7,8,9,10-hexahydro-4H-cyclonona[b]thiophene-3-carboxylate stands out due to its unique structure, which combines a thiophene ring with a cyclononane moiety. This unique structure contributes to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C19H21Br2NO3S2 |
---|---|
Molecular Weight |
535.3g/mol |
IUPAC Name |
ethyl 2-[(4,5-dibromothiophene-2-carbonyl)amino]-5,6,7,8,9,10-hexahydro-4H-cyclonona[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C19H21Br2NO3S2/c1-2-25-19(24)15-11-8-6-4-3-5-7-9-13(11)27-18(15)22-17(23)14-10-12(20)16(21)26-14/h10H,2-9H2,1H3,(H,22,23) |
InChI Key |
AUIWPAGVZHGPMI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCCCCC2)NC(=O)C3=CC(=C(S3)Br)Br |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCCCC2)NC(=O)C3=CC(=C(S3)Br)Br |
Origin of Product |
United States |
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